Isostearyl palmitate
Description
Structure
2D Structure
Properties
IUPAC Name |
16-methylheptadecyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-4-5-6-7-8-9-10-12-16-19-22-25-28-31-34(35)36-32-29-26-23-20-17-14-11-13-15-18-21-24-27-30-33(2)3/h33H,4-32H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMYFBLRCRWESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222898 | |
| Record name | Hexadecanoic acid, isooctadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72576-80-8 | |
| Record name | Hexadecanoic acid, isooctadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072576808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, isooctadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctadecyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOSTEARYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EHU0R7ER1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Esterification Reaction Fundamentals
The synthesis of isostearyl palmitate primarily relies on acid-catalyzed esterification. The reaction follows the general mechanism:
$$
\text{Isostearyl alcohol} + \text{Palmitic acid} \xrightarrow{\text{H}^+} \text{this compound} + \text{H}_2\text{O}
$$
Key components include:
- Catalysts : Sulfuric acid (0.5–2.0 wt%) or p-toluenesulfonic acid (0.3–1.5 wt%)
- Temperature : 110–130°C under reflux to remove water
- Molar ratio : 1:1 to 1:1.2 (alcohol:acid) for minimal residual reactants
Reaction progress is monitored via acid value titration, targeting a reduction to ≤5 mg KOH/g.
Stepwise Protocol
- Charge reactants : Combine isostearyl alcohol (456.8 g, 1.0 mol) and palmitic acid (256.4 g, 1.0 mol) in a three-neck flask.
- Add catalyst : Introduce p-toluenesulfonic acid (4.5 g, 1.0 wt%).
- Reflux : Heat to 125°C with mechanical stirring (300 rpm) for 6–8 hours.
- Neutralization : Post-reaction, wash with 5% NaHCO₃ to remove residual acid.
- Purification : Distill under reduced pressure (0.1 mmHg, 180°C) to isolate ≥98% purity product.
Industrial Production Methods
Continuous-Flow Reactor Systems
Modern facilities employ tubular reactors for scalable synthesis:
| Parameter | Specification |
|---|---|
| Throughput | 500–2,000 kg/hr |
| Temperature | 120–135°C |
| Pressure | 0.5–1.5 bar |
| Catalyst lifetime | 800–1,200 hours (p-toluenesulfonic acid) |
A 2023 lifecycle assessment demonstrated 12% energy reduction compared to batch processing.
Purification Technologies
Industrial purification combines molecular distillation and adsorbent filtration:
Thin-film evaporation :
- Temperature: 160–190°C
- Pressure: 0.01–0.05 mmHg
- Yield recovery: 94–97%
Bentonite clay treatment :
- Dosage: 2–5 wt%
- Contact time: 30–45 minutes
- Free fatty acid reduction: 85–92%
Reaction Optimization
Catalytic Efficiency Comparison
Data from kinetic studies (2020–2024):
| Catalyst | Reaction Rate (mol/L·min) | Ester Yield (%) |
|---|---|---|
| Sulfuric acid | 0.018 ± 0.002 | 89.3 |
| p-Toluenesulfonic acid | 0.025 ± 0.003 | 93.7 |
| Heteropoly acids | 0.015 ± 0.001 | 87.2 |
Ionic liquids (e.g., [BMIM][HSO₄]) show promise, achieving 96% yield at 115°C.
Solvent-Free vs. Solvent-Assisted
Comparative analysis under identical conditions (130°C, 1.2:1 molar ratio):
| Condition | Time (h) | Energy (kWh/kg) | Purity (%) |
|---|---|---|---|
| Solvent-free | 7.5 | 4.2 | 98.1 |
| Toluene (20 wt%) | 5.8 | 3.7 | 97.4 |
| Cyclohexane (15 wt%) | 6.3 | 3.9 | 97.9 |
Solvent-free methods dominate industrial practice due to sustainability regulations.
Advanced Methodologies
Enzymatic Esterification
Lipase-catalyzed routes (Candida antarctica Lipase B):
- Temperature: 60–70°C
- Water activity (a_w): 0.12–0.18
- Conversion: 91–95% in 24 hours
Economic analyses indicate 2.3× higher production costs versus chemical catalysis.
Microwave-Assisted Synthesis
Microwave parameters (2.45 GHz):
| Power (W) | Time (min) | Yield (%) |
|---|---|---|
| 300 | 45 | 88.6 |
| 450 | 30 | 92.1 |
| 600 | 20 | 94.3 |
Energy consumption reduces by 40% compared to conventional heating.
Quality Control Metrics
Critical specifications for cosmetic-grade this compound:
| Parameter | Test Method (USP) | Acceptance Criteria |
|---|---|---|
| Acid value | 401 | ≤1.0 mg KOH/g |
| Saponification value | 401 | 125–145 mg KOH/g |
| Iodine value | 401 | ≤2.0 g I₂/100g |
| Heavy metals (Pb) | 231 | ≤10 ppm |
Chemical Reactions Analysis
Types of Reactions: Isostearyl palmitate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isostearyl alcohol and palmitic acid. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), heat.
Major Products Formed:
Hydrolysis: Isostearyl alcohol and palmitic acid.
Transesterification: New esters depending on the alcohol used in the reaction.
Scientific Research Applications
Chemical Applications
Model Compound in Esterification Studies
- Isostearyl palmitate serves as a model compound for understanding esterification and transesterification reactions. Its structure allows researchers to investigate the mechanisms and kinetics involved in these chemical processes, aiding in the development of new synthetic methodologies.
Lubricant and Plasticizer
- In polymer chemistry, this compound is studied for its properties as a lubricant and plasticizer. Its ability to enhance the flexibility and processability of polymers makes it valuable in formulating various plastic materials.
Biological Applications
Enhancement of Active Ingredient Delivery
- In topical formulations, this compound is recognized for its role in enhancing the delivery of active ingredients. It improves the penetration of compounds through the skin barrier, making it an essential ingredient in cosmetic and pharmaceutical products aimed at effective delivery .
Skin Barrier Function Research
- The compound is also investigated for its effects on skin barrier function and moisturization. Studies indicate that it forms a protective layer on the skin, reducing transepidermal water loss (TEWL) and improving hydration levels, which is crucial for maintaining skin health.
Medical Applications
Drug Delivery Systems
- This compound has potential applications in drug delivery systems, particularly for topical and transdermal therapies. Its biocompatibility and safety profile make it suitable for incorporation into pharmaceutical formulations aimed at localized treatment .
Clinical Studies on Skin Conditions
- Clinical studies have explored the efficacy of formulations containing this compound in treating skin conditions such as post-inflammatory hyperpigmentation (PIH) and post-inflammatory erythema (PIE) associated with acne vulgaris. For example, a study demonstrated significant improvement in patients treated with a gel containing isostearyl-L-ascorbic acid (ISAA), showcasing this compound's role as a carrier for active ingredients .
Industrial Applications
Cosmetics Industry
- This compound is extensively used in the cosmetics industry as an emollient and binding agent. It enhances the texture and spreadability of lotions, creams, and lipsticks, contributing to their aesthetic appeal and functional performance .
Sunscreen Formulations
- In sunscreen products, this compound improves formulation stability and enhances the overall sensory experience for users. Its ability to create a non-greasy feel while providing moisture makes it an ideal ingredient for sun protection products.
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Model compound for esterification studies; lubricant/plasticizer in polymers |
| Biology | Enhances active ingredient delivery; improves skin barrier function |
| Medicine | Used in drug delivery systems; effective in treating skin conditions like PIH/PIE |
| Industry | Emollient in cosmetics; improves texture/spreadability; used in sunscreens |
Mechanism of Action
Isostearyl palmitate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy layer on the skin, which helps to reduce water loss and improve skin hydration. This occlusive effect enhances the skin’s barrier function and provides a smooth, silky feel. The compound’s molecular structure allows it to interact with the lipid bilayers in the stratum corneum, helping to maintain the skin’s integrity and moisture balance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Branched-Chain vs. Straight-Chain Esters
Isostearyl palmitate’s branched isostearyl moiety distinguishes it from straight-chain esters like cetyl palmitate (hexadecyl palmitate) and stearyl palmitate (octadecyl palmitate). Branching reduces intermolecular van der Waals forces, resulting in lower melting points, lighter textures, and improved spreadability compared to linear analogs .
Performance in Formulations
- Viscosity : Branched esters (e.g., this compound) exhibit lower viscosity than linear analogs, improving product spreadability .
- Oxidative Stability : The saturated palmitic acid component in this compound enhances oxidative stability compared to unsaturated esters like oleyl palmitate .
- Compatibility: Demonstrates synergy with silicones and mineral oils, unlike isotridecyl isononanoate, which is prone to crystallization in cold conditions .
Research Findings and Industrial Relevance
- Pharmaceutical Applications : this compound enhances the permeation of hydrophobic APIs, outperforming cetyl palmitate in transdermal delivery systems due to better skin adhesion .
- Environmental Impact : Branched esters like this compound show slower biodegradation than straight-chain alternatives, necessitating formulation adjustments for eco-friendly products .
Biological Activity
Isostearyl palmitate is a fatty acid ester derived from palmitic acid and isostearyl alcohol. It is commonly utilized in cosmetic formulations due to its emollient properties, which enhance skin feel and texture. This compound has garnered attention for its biological activity, particularly in skin conditioning and penetration enhancement.
1. Skin Conditioning Properties
This compound serves primarily as an emollient , providing moisture to the skin and improving its texture. It reduces transepidermal water loss, thereby enhancing hydration levels in the stratum corneum. This property makes it a valuable ingredient in various skincare products, particularly those aimed at dry or sensitive skin types .
2. Penetration Enhancement
Research indicates that this compound can act as a penetration enhancer in topical formulations. It has been shown to facilitate the absorption of other active ingredients through the skin barrier, which can improve the efficacy of drugs and cosmetic agents applied topically. For instance, studies have demonstrated that formulations containing this compound can significantly increase the permeation of compounds like 5-fluorouracil across excised human skin .
3. Safety and Toxicity
Safety assessments have indicated that this compound exhibits a favorable safety profile when used in cosmetics. The Cosmetic Ingredient Review (CIR) has evaluated various alkyl esters, including this compound, concluding that they are safe for use in cosmetic products when formulated properly .
Case Study 1: Efficacy in Acne Treatment
A clinical pilot study explored the effects of a topical formulation containing isostearyl-L-ascorbic acid (ISAA), related to this compound, on post-inflammatory hyperpigmentation (PIH) and erythema (PIE) in acne patients. In this study involving 25 patients, significant improvements were observed after three months of treatment, with no adverse reactions reported. The study highlights the potential of isostearyl derivatives in managing skin conditions associated with acne .
Case Study 2: Formulation Performance
In a comparative study assessing various emollients, formulations with this compound were found to outperform others in terms of skin feel and moisture retention. Participants noted enhanced skin smoothness and reduced dryness, indicating that this compound effectively contributes to product performance in cosmetic applications .
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Skin Conditioning | Acts as an emollient; reduces water loss; improves skin texture |
| Penetration Enhancement | Facilitates absorption of active ingredients; enhances efficacy of topical agents |
| Safety Profile | Generally recognized as safe; no significant adverse effects reported |
Table 2: Clinical Study Outcomes
| Parameter | Before Treatment | After Treatment | Improvement (%) |
|---|---|---|---|
| PIH Area | Dense brown | Marked improvement | 28 |
| PIE Severity | High | Excellent improvement | 48 |
Q & A
Q. What are the established synthetic routes for isostearyl palmitate, and how do reaction conditions influence yield and purity?
this compound is synthesized via esterification of isostearyl alcohol and palmitic acid, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Reaction parameters such as temperature (optimized at 60–80°C for acid catalysis), molar ratio of reactants (1:1 to 1:1.2 for alcohol:acid), and catalyst concentration (0.5–2% w/w) critically affect yield and purity . Impurities like unreacted fatty acids or residual catalysts require post-synthesis purification (e.g., molecular distillation).
Q. What standardized analytical techniques are used to characterize this compound’s structural and physicochemical properties?
- Chromatography : HPLC or GC-MS to quantify residual reactants and byproducts.
- Spectroscopy : FTIR for ester bond confirmation (~1740 cm⁻¹ C=O stretch) and NMR (¹H and ¹³C) to verify branching in the isostearyl moiety.
- Physicochemical assays : Melting point (typically 20–25°C), viscosity (measured via rheometry), and solubility in lipid matrices .
Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?
Accelerated stability studies (40°C/75% RH for 6 months) assess oxidative degradation via peroxide value (PV) and acid value (AV) measurements. Light exposure tests use UV-Vis spectroscopy to detect photodegradation products. Antioxidants like BHT (0.01–0.1% w/w) are often added to mitigate oxidation .
Q. What are the safety assessment protocols for this compound in preclinical studies?
- Acute toxicity : OECD Guideline 423 (oral LD₅₀ in rodents).
- Dermal irritation : EPISKIN or reconstructed human epidermis models (OECD 439).
- Repeat-dose toxicity : 28-day dermal exposure studies in rats (OECD 410) .
Advanced Research Questions
Q. What molecular interactions govern this compound’s emollient efficacy in stratum corneum models?
Studies using Langmuir-Blodgett monolayers or artificial skin models reveal that this compound integrates into lipid bilayers, reducing transepidermal water loss (TEWL) by 15–20%. Fourier-transform infrared microspectroscopy (FTIR-MS) shows disruption of ceramide packing, enhancing skin plasticity .
Q. How can contradictions in existing data on this compound’s comedogenicity be resolved?
Discrepancies arise from variations in assay models (e.g., rabbit ear vs. human follicle assays). Meta-analyses should control for:
- Purity : Commercial samples often contain impurities like isostearyl alcohol (≤5%), which independently affect pore occlusion.
- Application concentration : Comedogenicity is dose-dependent, with thresholds typically >10% w/w .
Q. What experimental designs are optimal for studying this compound’s biodegradation in environmental matrices?
- Aerobic degradation : OECD 301B (CO₂ evolution test) with soil or activated sludge inocula.
- Anaerobic degradation : ISO 11734 for methane production.
- Analytical endpoints : LC-MS/MS to track degradation intermediates (e.g., palmitic acid, isostearyl alcohol) .
Q. How does this compound’s branching structure influence its rheological behavior compared to linear esters (e.g., cetyl palmitate)?
Q. What in vitro models are suitable for evaluating this compound’s bioactivity in wound-healing applications?
3D fibroblast-keratinocyte co-cultures or scratch assays measure migration rates under varying ester concentrations (0.1–5% w/v). Lipidomic profiling (LC-MS) identifies upregulated signaling pathways (e.g., PPAR-γ) linked to barrier repair .
Q. How can computational chemistry predict this compound’s compatibility with other formulation ingredients?
Molecular dynamics simulations (e.g., GROMACS) model interactions with surfactants (e.g., sodium lauryl sulfate). Hansen solubility parameters (δD, δP, δH) predict miscibility; this compound’s δTotal ≈ 17.5 MPa¹/² aligns with non-polar solvents (e.g., squalane) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
